molecular formula C23H29ClN2O4 B11492260 1-(4-{3-[4-(3-Chloro-2-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy}-3-methoxyphenyl)ethanone

1-(4-{3-[4-(3-Chloro-2-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy}-3-methoxyphenyl)ethanone

Cat. No.: B11492260
M. Wt: 432.9 g/mol
InChI Key: WITVZJINOAUVGM-UHFFFAOYSA-N
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Description

1-(4-{3-[4-(3-CHLORO-2-METHYLPHENYL)PIPERAZIN-1-YL]-2-HYDROXYPROPOXY}-3-METHOXYPHENYL)ETHAN-1-ONE is a complex organic compound that features a piperazine ring, a common structural motif in pharmaceuticals and agrochemicals. This compound is notable for its potential biological activities and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{3-[4-(3-CHLORO-2-METHYLPHENYL)PIPERAZIN-1-YL]-2-HYDROXYPROPOXY}-3-METHOXYPHENYL)ETHAN-1-ONE typically involves multiple steps, starting from readily available starting materials. One common method involves the Mannich reaction, which incorporates the piperazine ring into the compound . The reaction conditions often include the use of solvents like toluene and ethyl acetate, and the reaction is monitored by thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-{3-[4-(3-CHLORO-2-METHYLPHENYL)PIPERAZIN-1-YL]-2-HYDROXYPROPOXY}-3-METHOXYPHENYL)ETHAN-1-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different functional groups attached to the piperazine ring .

Scientific Research Applications

1-(4-{3-[4-(3-CHLORO-2-METHYLPHENYL)PIPERAZIN-1-YL]-2-HYDROXYPROPOXY}-3-METHOXYPHENYL)ETHAN-1-ONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-{3-[4-(3-CHLORO-2-METHYLPHENYL)PIPERAZIN-1-YL]-2-HYDROXYPROPOXY}-3-METHOXYPHENYL)ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring is known to modulate pharmacokinetic properties, enhancing the compound’s ability to bind to its targets and exert its effects . The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-{3-[4-(3-CHLORO-2-METHYLPHENYL)PIPERAZIN-1-YL]-2-HYDROXYPROPOXY}-3-METHOXYPHENYL)ETHAN-1-ONE is unique due to its specific combination of functional groups and the presence of the piperazine ring, which imparts distinct pharmacokinetic properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C23H29ClN2O4

Molecular Weight

432.9 g/mol

IUPAC Name

1-[4-[3-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy]-3-methoxyphenyl]ethanone

InChI

InChI=1S/C23H29ClN2O4/c1-16-20(24)5-4-6-21(16)26-11-9-25(10-12-26)14-19(28)15-30-22-8-7-18(17(2)27)13-23(22)29-3/h4-8,13,19,28H,9-12,14-15H2,1-3H3

InChI Key

WITVZJINOAUVGM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)N2CCN(CC2)CC(COC3=C(C=C(C=C3)C(=O)C)OC)O

Origin of Product

United States

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